molecular formula C17H16F6N2O B1223973 (R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol CAS No. 51744-84-4

(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol

Cat. No. B1223973
CAS RN: 51744-84-4
M. Wt: 378.31 g/mol
InChI Key: XEEQGYMUWCZPDN-IUODEOHRSA-N
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Description

Mefloquine is a quinolinemethanol derivative with antimalarial, anti-inflammatory, and potential chemosensitization and radiosensitization activities. Although the exact mechanism remains to be elucidated, mefloquine, a weak base, preferentially accumulates in lysosomes and disrupts lysosomal function and integrity, thereby leading to host cell death. Similar to chloroquine, the chemosensitizing and radiosensitizing activities of this agent may be related to its inhibition of autophagocytosis, a cellular mechanism involving lysosomal degradation that minimizes the production of reactive oxygen species (ROS) related to tumor reoxygenation and tumor exposure to chemotherapeutic agents and radiation. Compared to chloroquine, mefloquine has better blood-brain-barrier (BBB) penetration.
Mefloquine is a quinoline derivative used for the prevention and therapy of P. falciparum malaria. Mefloquine therapy is associated with a low rate of transient and asymptomatic serum enzyme elevations and is a rare cause of clinically apparent acute liver injury.
A phospholipid-interacting antimalarial drug (ANTIMALARIALS). It is very effective against PLASMODIUM FALCIPARUM with very few side effects.

Scientific Research Applications

Crystal Structure and Chemical Properties

  • The compound's interaction with other chemicals has been studied, revealing interesting properties like diastereoisomerism and polymorphism. For instance, its reaction with racemic erythro [(R*,S*)-2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol and 2-formyl-5-nitrothiene results in diastereoisomers, with the isolation of each product achieved through fractional crystallization (Gonçalves et al., 2015).

Synthesis and Crystal Structures

  • Research has been conducted on synthesizing mefloquine derivatives and examining their crystal structures. This includes the study of the crystal structures of solvates of mefloquine derivatives, which is crucial for understanding their chemical behavior and potential applications (Wardell et al., 2011).

Antimalarial Activity

  • This compound's derivatives have been explored for their antimalarial properties. A notable study synthesized additional 2,8-bis(trifluoromethyl)-4-quinolinemethanols with structurally varied amino alcohol side chains to assess their antimalarial activity against Plasmodium berghei, providing important insights into structure-activity relationships in antimalarial drugs (Blumbergs et al., 1975).

Analytical Chemistry Applications

  • The compound's structure has been utilized in analytical chemistry, particularly in enantiomer separation methods like liquid chromatography, which is crucial for the purification and analysis of complex mixtures (Gimenez et al., 1991).

Molecular Interactions and Pharmacology

  • Studies have examined the interactions of this compound and its derivatives at the molecular level, such as its binding to heme and DNA. This research is significant for understanding the pharmacological and toxicological aspects of these compounds, which can be applied to drug design and safety evaluation (Davidson et al., 1975).

properties

CAS RN

51744-84-4

Product Name

(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol

Molecular Formula

C17H16F6N2O

Molecular Weight

378.31 g/mol

IUPAC Name

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15-/m1/s1

InChI Key

XEEQGYMUWCZPDN-IUODEOHRSA-N

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

density

Crystal density: 1.432 g/cu cm

melting_point

174-176 °C

Other CAS RN

53230-10-7

Pictograms

Irritant

shelf_life

Stable under recommended storage conditions. /Mefloquine hydrochloride/

solubility

In water, 6.212 mg/L at 25 °C (est)

synonyms

Lariam
Mefloquine
Mefloquine Hydrochloride
Mephloquine
Ro 21 5998 001
Ro-21-5998-001
Ro215998001
WR 142,490
WR 177,602
WR-142,490
WR-177,602
WR142,490
WR177,602

vapor_pressure

3.74X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol

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